2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one
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Overview
Description
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one is an organic compound characterized by its unique structure, which includes bromine atoms, a butyl group, and a methoxy group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one typically involves the bromination of a precursor compound, followed by the introduction of the butyl and methoxy groups. The reaction conditions often require the use of bromine or bromine-containing reagents, along with catalysts to facilitate the substitution reactions. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of cyclohexadienone derivatives with reduced bromine content.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexadienones, quinones, and other derivatives with modified functional groups. These products can have different properties and applications based on their structure.
Scientific Research Applications
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The bromine atoms and other functional groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-(dimethylamino)butan-2-ylphenol
- 2,6-Dibromo-4-(butan-2-yl)-1,3-benzoxazol-2-yl aniline
Uniqueness
2,6-Dibromo-4-(butan-2-yl)-4-methoxycyclohexa-2,5-dien-1-one is unique due to its specific combination of bromine atoms, butyl group, and methoxy group attached to a cyclohexadienone ring. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
61306-35-2 |
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Molecular Formula |
C11H14Br2O2 |
Molecular Weight |
338.04 g/mol |
IUPAC Name |
2,6-dibromo-4-butan-2-yl-4-methoxycyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C11H14Br2O2/c1-4-7(2)11(15-3)5-8(12)10(14)9(13)6-11/h5-7H,4H2,1-3H3 |
InChI Key |
CGWBKEDBYCBWOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(C=C(C(=O)C(=C1)Br)Br)OC |
Origin of Product |
United States |
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